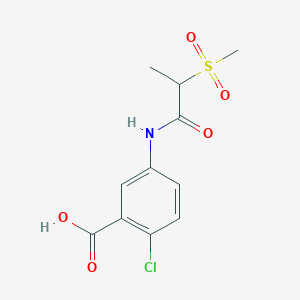![molecular formula C13H17N3O B6642336 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CGP 12177 and is a selective β-adrenoceptor antagonist. The purpose of
Mécanisme D'action
3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol acts as a selective β-adrenoceptor antagonist. It binds to the β-adrenoceptors and blocks the binding of endogenous ligands such as adrenaline and noradrenaline. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. The mechanism of action of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol has been extensively studied in vitro and in vivo.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol are dependent on the specific β-adrenoceptor subtype it targets. It has been shown to have a significant effect on the cardiovascular system by decreasing heart rate and blood pressure. It also has an effect on the respiratory system by relaxing smooth muscle in the airways. In addition, it has been shown to have an effect on the central nervous system by decreasing anxiety and improving memory consolidation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol in lab experiments is its high selectivity for β-adrenoceptors. This allows researchers to specifically target the β-adrenoceptor system without affecting other receptors. One limitation is that it has a short half-life, which may limit its use in long-term experiments.
Orientations Futures
There are several future directions for research on 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol and its effects on different organ systems.
Méthodes De Synthèse
The synthesis of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol involves the reaction of 3-(2-hydroxyethyl)phenol with 3-aminopropylpyrazole in the presence of a reducing agent. The reaction takes place under mild conditions and yields a high purity product. This method has been optimized to produce 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol in large quantities for research purposes.
Applications De Recherche Scientifique
3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol has been extensively studied for its potential applications in various fields of research. In pharmacology, it has been used to study the β-adrenoceptor system and its role in cardiovascular diseases. In neuroscience, it has been used to study the role of β-adrenoceptors in memory consolidation and learning. In cancer research, it has been used to investigate the role of β-adrenoceptors in tumor growth and metastasis.
Propriétés
IUPAC Name |
3-[(3-pyrazol-1-ylpropylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13-5-1-4-12(10-13)11-14-6-2-8-16-9-3-7-15-16/h1,3-5,7,9-10,14,17H,2,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRUBQBZBYVHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

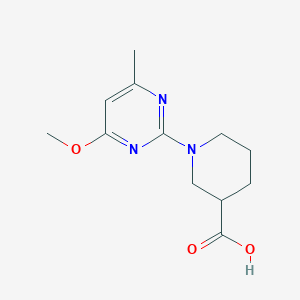
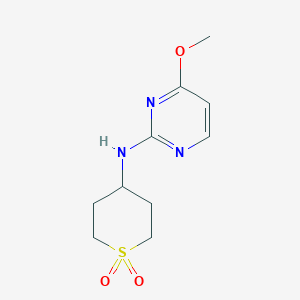
![4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B6642257.png)
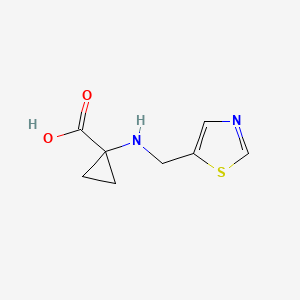


![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)
![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)
![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)
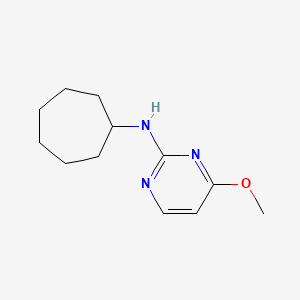
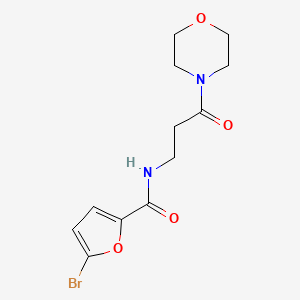
![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)
